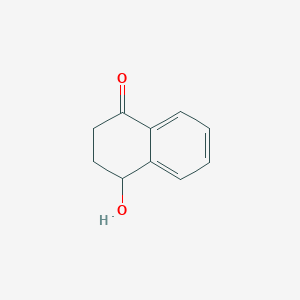

4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

IUPAC Name |

4-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPJTIXJFAGUIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943330 | |

| Record name | 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21032-12-2 | |

| Record name | 4-Hydroxy-1-tetralone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021032122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a valuable intermediate in the synthesis of various pharmaceutical compounds and natural products. This document details experimental protocols, presents key analytical data in a structured format, and illustrates the synthetic and analytical workflows for this compound.

Introduction

4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one, also known as 4-hydroxy-α-tetralone, is a bicyclic ketone that serves as a crucial building block in organic synthesis. Its structural motif is present in a range of biologically active molecules. The stereochemistry at the C4 position is often critical for the biological activity of the final products, making enantioselective synthesis a key focus of research in this area. This guide will cover both racemic and enantioselective synthetic routes and provide detailed characterization data to aid researchers in their synthetic and analytical endeavors.

Synthesis of 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one

The primary route for the synthesis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one involves the reduction of tetralin-1,4-dione. Enantioselective methods are highly sought after to produce specific stereoisomers.

Enantioselective Synthesis of (S)-4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one

A highly effective method for the asymmetric synthesis of the (S)-enantiomer is the catalytic reduction of tetralin-1,4-dione using a Corey-Bakshi-Shibata (CBS) catalyst.

Experimental Protocol:

-

Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, a solution of (R)-2-Methyl-CBS-oxazaborolidine (typically 1 M in toluene) is introduced.

-

Borane Complexation: The solution is cooled to -78 °C, and a solution of borane-dimethyl sulfide complex (BH3·SMe2) in toluene is added dropwise. The mixture is stirred at this temperature for 30 minutes to allow for the formation of the active catalyst complex.

-

Substrate Addition: A solution of tetralin-1,4-dione in dry toluene is then added slowly to the catalyst mixture via a syringe pump over a period of several hours to maintain a low concentration of the substrate and maximize enantioselectivity.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Quenching and Work-up: Upon completion, the reaction is quenched by the slow addition of methanol at -78 °C. The mixture is then allowed to warm to room temperature and concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

Synthesis Pathway for (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Caption: Enantioselective synthesis of the (S)-enantiomer.

Characterization of 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following are standard analytical techniques employed.

Characterization Workflow

Experimental Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent in an NMR tube.

-

1H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as electrospray ionization (ESI), to determine the accurate mass of the molecular ion.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

-

Analysis: Record the IR spectrum over the range of 4000-400 cm-1 to identify characteristic functional group vibrations.

-

-

Melting Point Determination:

-

Sample Preparation: Place a small amount of the crystalline solid into a capillary tube.

-

Analysis: Determine the melting point range using a calibrated melting point apparatus.

-

-

Optical Rotation Measurement (for enantiopure samples):

-

Sample Preparation: Prepare a solution of the enantiomerically pure compound of known concentration in a suitable solvent (e.g., chloroform).

-

Analysis: Measure the optical rotation using a polarimeter at the sodium D-line (589 nm) and a constant temperature. Calculate the specific rotation.

-

Characterization Workflow

Caption: Characterization workflow for the synthesized compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

Table 1: Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| Appearance | Pale-red to brown solid or liquid[1] |

| Melting Point (Racemic) | Data not available |

| Melting Point ((S)-enantiomer) | Data not available |

| Melting Point ((R)-enantiomer) | Data not available |

| Boiling Point | ~229 °C (estimated)[2] |

| Density | ~1.028 g/cm³ (estimated)[2] |

| Specific Rotation [α]D ((S)-enantiomer) | Data not available |

| Specific Rotation [α]D ((R)-enantiomer) | Data not available |

Table 2: Spectroscopic Data for (S)-4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one

| Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 7.97 (d, J = 7.7 Hz, 1H), 7.65 – 7.51 (m, 2H), 7.41 – 7.36 (m, 1H), 4.97 – 4.93 (m, 1H), 2.94 – 2.85 (m, 1H), 2.70 (s, 1H, OH), 2.61 – 2.51 (m, 1H), 2.42 – 2.32 (m, 1H), 2.21 – 2.13 (m, 1H) |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm): 197.8, 145.5, 134.2, 131.2, 128.3, 127.1 (2C), 67.8, 35.2, 32.1 |

| HRMS (EI) | m/z calculated for C₁₀H₁₀O₂ [M]⁺: 162.0681, Found: 162.0677 |

Conclusion

This technical guide provides essential information for the synthesis and characterization of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one. The detailed protocols and compiled data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. While key synthetic and spectroscopic information has been presented, further research is required to determine the specific melting points and optical rotations of the racemic mixture and its enantiomers. The methodologies described herein, particularly the enantioselective synthesis, are critical for accessing stereochemically pure intermediates for the development of novel therapeutic agents.

References

Spectroscopic Profile of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral compound (S)-(+)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one. This tetralone derivative is a valuable building block in organic synthesis. A comprehensive understanding of its spectral characteristics is crucial for its identification, characterization, and utilization in synthetic and medicinal chemistry endeavors. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and visual representations of the analytical workflow and key structural correlations.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of (S)-(+)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.97 | d | 7.7 | 1H | Ar-H (H-8) |

| 7.65-7.51 | m | - | 2H | Ar-H (H-5, H-6) |

| 7.41-7.36 | m | - | 1H | Ar-H (H-7) |

| 4.95 | m | - | 1H | CH-OH (H-4) |

| 2.94-2.85 | m | - | 1H | CH₂ (H-2) |

| 2.70 | s | - | 1H | OH |

| 2.61-2.51 | m | - | 1H | CH₂ (H-2) |

| 2.42-2.32 | m | - | 1H | CH₂ (H-3) |

| 2.21-2.13 | m | - | 1H | CH₂ (H-3) |

Table 2: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 197.8 | C=O (C-1) |

| 145.5 | Ar-C (quaternary) |

| 134.2 | Ar-CH |

| 131.2 | Ar-C (quaternary) |

| 128.3 | Ar-CH |

| 127.1 | Ar-CH (2C) |

| 67.8 | CH-OH (C-4) |

| 35.2 | CH₂ (C-2) |

| 32.1 | CH₂ (C-3) |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ionization Mode | Calculated Mass [M]⁺ | Found Mass [M]⁺ |

| EI | 162.0681 | 162.0677 |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (α,β-unsaturated ketone) |

| 1600-1450 | Medium to Strong | C=C stretch (aromatic) |

| ~1200 | Medium | C-O stretch (alcohol) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.

-

¹H NMR Acquisition: The spectrum was acquired with a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s. A total of 16 scans were accumulated.

-

¹³C NMR Acquisition: The spectrum was acquired with a spectral width of 220 ppm, an acquisition time of 1.0 s, and a relaxation delay of 2.0 s. The spectrum was proton-decoupled. A total of 1024 scans were accumulated.

-

Data Processing: The raw data was Fourier transformed, and the resulting spectra were manually phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the compound in methanol (approximately 1 mg/mL) was prepared.

-

Instrumentation: High-resolution mass spectra were obtained on a magnetic sector or time-of-flight (TOF) mass spectrometer.

-

Ionization: Electron Ionization (EI) was used as the ionization technique.

-

Data Acquisition: The spectrum was acquired over a mass range of m/z 50-500.

-

Predicted Fragmentation: The molecular ion peak [M]⁺ is expected at m/z 162. Common fragmentation pathways for cyclic benzylic alcohols include the loss of a water molecule (H₂O) leading to a fragment at m/z 144, and cleavage of the aliphatic ring. Alpha-cleavage next to the carbonyl group could also occur.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the compound was prepared by dissolving a small amount of the sample in a volatile solvent (e.g., chloroform) and depositing a drop onto a potassium bromide (KBr) salt plate. The solvent was allowed to evaporate completely.

-

Instrumentation: The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum was acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plate was recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum was presented as transmittance (%) versus wavenumber (cm⁻¹).

Visualizations

Diagrams created using the DOT language to illustrate key workflows and structural relationships.

Caption: Workflow for Spectroscopic Analysis.

Caption: Structure and Key NMR Shifts.

physical and chemical properties of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a tetralone derivative, is a valuable chemical entity with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring both a hydroxyl and a ketone functional group on a partially saturated naphthalene scaffold, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, along with available experimental protocols and potential, though currently limited, insights into its biological relevance.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one is presented below. It is important to note that while some data is available from experimental sources, other values are estimations and should be treated as such.

| Property | Value | Source |

| IUPAC Name | 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one | [1][2][3] |

| CAS Number | 21032-12-2 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Physical Form | Pale-red to Red to Purple to Brown Solid or Liquid | [3] |

| Boiling Point | 228.88°C (rough estimate) | [4] |

| Density | 1.0281 g/cm³ (rough estimate) | [4] |

| Melting Point | Not explicitly reported for the racemate. The related 6-hydroxy isomer melts at 154-157 °C. | |

| Solubility | Soluble in organic solvents. A related compound, 3,4-dihydronaphthalen-1-one, is soluble in DMSO, PEG300, Tween-80, and corn oil. | [5] |

| pKa | 13.79 ± 0.20 (Predicted) | [4] |

| Storage | Sealed in a dry place at room temperature. | [3][4] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one. Below are the available nuclear magnetic resonance (NMR) data for the (S)-(+)-enantiomer.

¹H NMR (300 MHz, CDCl₃)[7]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.73–7.64 | m | 3H (Aromatic) | |

| 7.49–7.44 | m | 1H (Aromatic) | |

| 5.42 | dd | 6.8, 2.9 | 1H (CH-OH) |

| 3.10 | dd + br s | 18.9, 6.0 | 2H (CH₂ and OH) |

| 2.61 | dd | 18.9, 3.0 | 1H (CH₂) |

¹³C NMR (75 MHz, CDCl₃)[7]

| Chemical Shift (δ) ppm | Assignment |

| 203.5 | C=O |

| 155.3 | Aromatic C |

| 136.5 | Aromatic C |

| 135.4 | Aromatic C |

| 129.6 | Aromatic CH |

| 126.0 | Aromatic CH |

| 123.3 | Aromatic CH |

| 68.6 | CH-OH |

| 47.3 | CH₂ |

Note: The provided NMR data is for the (S)-(+)-enantiomer. The spectra for the racemic mixture would be identical. A detailed assignment of each aromatic proton and carbon would require further 2D NMR experiments.

Experimental Protocols

General Synthesis Approach: Oxidation of Tetralone

One common approach involves the regioselective oxidation of α-tetralone (3,4-dihydronaphthalen-1(2H)-one) at the benzylic position.[6][7]

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

Methodology:

-

Oxidation: α-Tetralone is dissolved in a suitable solvent system, such as aqueous acetic acid. An oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added, and the reaction mixture is heated to reflux.[6][7] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled and poured into water. The product is then extracted with an appropriate organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.[8] The choice of eluent would need to be optimized, but a mixture of hexane and ethyl acetate is a common starting point for compounds of similar polarity. Alternatively, recrystallization from a suitable solvent system could be employed.[9][10][11]

Chemical Reactivity and Stability

The chemical reactivity of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one is dictated by its ketone and secondary alcohol functional groups.

-

Oxidation: The secondary alcohol can be oxidized to the corresponding dione, 1,4-naphthalenedione.

-

Reduction: The ketone can be reduced to a secondary alcohol, yielding a diol.

-

Esterification/Etherification: The hydroxyl group can undergo esterification or etherification reactions.

-

Reactions at the α-carbon: The ketone's α-protons are acidic and can be removed by a base to form an enolate, which can then participate in various reactions, such as alkylation or aldol condensation.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published data on the specific biological activities of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one and its involvement in any cellular signaling pathways.

However, structurally related compounds, such as other tetralone derivatives and naphthoquinones, have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and anti-prostate cancer properties.[6][7][12] For instance, some dihydronaphthalenone derivatives have shown good antibacterial activity against various Gram-positive and Gram-negative strains.[7]

Given the structural similarity to compounds known to interact with biological systems, it is plausible that 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one could be a substrate for various enzymes or interact with cellular signaling cascades. For example, compounds with similar structural motifs have been investigated as potential modulators of pathways involved in inflammation and cancer.

Hypothetical Signaling Pathway Interaction

Based on the activities of structurally related compounds, one could hypothesize that 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one might influence signaling pathways related to cellular stress and apoptosis. For instance, some quinone-like structures are known to generate reactive oxygen species (ROS), which can trigger a cascade of events.

Caption: A hypothetical signaling pathway that could be influenced by 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

Disclaimer: The signaling pathway diagram is purely hypothetical and is intended to illustrate potential areas of investigation based on the activities of structurally related compounds. No direct experimental evidence currently links 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one to these pathways.

Conclusion

4-hydroxy-3,4-dihydronaphthalen-1(2H)-one is a chemical compound with established foundational chemical data. While detailed experimental protocols and a comprehensive understanding of its reactivity and stability are still emerging, its structural features suggest it is a promising candidate for further investigation in synthetic and medicinal chemistry. The significant gap in knowledge regarding its biological activity and interaction with cellular signaling pathways represents a key area for future research, which could unlock its potential in drug discovery and development. This guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.

References

- 1. 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | 21032-12-2 [chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | 21032-12-2 [sigmaaldrich.com]

- 4. 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one CAS#: 21032-12-2 [m.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 10. data.epo.org [data.epo.org]

- 11. scribd.com [scribd.com]

- 12. Design, Synthesis, and Biological Evaluation of (E)-N'-((1-Chloro-3,4-Dihydronaphthalen-2-yl)Methylene)Benzohydrazide Derivatives as Anti-prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetralone scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. Among its derivatives, 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, also known as 4-hydroxy-α-tetralone, and its analogues have garnered significant attention for their diverse pharmacological activities. These compounds have demonstrated promising potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the biological activities of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity

Derivatives of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one have emerged as a significant class of cytotoxic agents, exhibiting efficacy against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis and interference with key cellular signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration required to inhibit the growth of a cell population by 50%. The following table summarizes the in vitro cytotoxic activity of selected derivatives against various human cancer cell lines.

| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3a | 2,6-Dihaloarylchalcone derivative | HeLa (Cervix) | 3.5 | [1] |

| MCF-7 (Breast) | 4.5 | [1] | ||

| Compound 2h | Ciminalum–thiazolidinone hybrid | NCI-60 Panel (Mean) | 1.57 (GI50) | [2] |

| PD9 | Substituted 1,4-naphthoquinone | DU-145 (Prostate) | 1-3 | [3] |

| MDA-MB-231 (Breast) | 1-3 | [3] | ||

| HT-29 (Colon) | 1-3 | [3] | ||

| Compound 3b | Pyrazolo[4,3-e]tetrazolo[1,5-b][4][5]triazine derivative | MCF-7 (Breast) | 0.25 | [6] |

| MDA-MB-231 (Breast) | 0.31 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathway: Keap1-Nrf2 Pathway

Some naphthalenone derivatives exert their cytotoxic effects by modulating the Keap1-Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. However, certain compounds can disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes. While this is a protective mechanism, in some cancer cells, the constitutive activation of this pathway can promote cell survival. The ability of certain tetralone derivatives to modulate this pathway contributes to their anticancer effects.

Antimicrobial Activity

4-Hydroxy-α-tetralone and its derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. A particularly interesting aspect of their antimicrobial profile is their ability to reverse multidrug resistance in bacteria.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| Compound 2D | Aminoguanidine-tetralone | Staphylococcus aureus ATCC 29213 | 0.5 | [4] |

| MRSA-2 | 1 | [4] | ||

| Various Derivatives | Aminoguanidine-tetralone | Gram-positive bacteria | 0.5 - 4 | [4] |

| Gram-negative bacteria | 0.5 - 32 | [4] | ||

| Compound 2a | Hydroxy and acetyl substituted tetralone | Pseudomonas aeruginosa | 31.25 - 250 | [7] |

| Salmonella spp. | 31.25 - 250 | [7] | ||

| Compound 2d | Carboethoxy substituted tetralone | Aspergillus niger | 62.5 | [7] |

| Penicillium expansum | 31.25 - 62.5 | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Procedure:

-

Preparation of Stock Solution: Dissolve the test compound in a suitable solvent to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Mechanism: Inhibition of ATP-Dependent Efflux Pumps

A key mechanism for the antimicrobial activity of 4-hydroxy-α-tetralone and its derivatives is the inhibition of bacterial efflux pumps.[8] These pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring drug resistance. By inhibiting these pumps, the intracellular concentration of the antibiotic increases, restoring its efficacy.

Anti-inflammatory Activity

Certain derivatives of tetralone have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by measuring the inhibition of pro-inflammatory cytokines or enzymes.

| Compound | Assay | IC50 | Reference |

| Derivative 1b | TNF-α inhibition (10 µg/mL) | 48.7% inhibition | [9] |

| Derivative 1d | TNF-α inhibition (10 µg/mL) | 18.2% inhibition | [9] |

| Compound 24 | MIF Ketonase Activity | 5.63 µM | [10] |

| Compound 32 | MIF Ketonase Activity | 4.31 µM | [10] |

Experimental Protocol: Macrophage Migration Inhibitory Factor (MIF) Tautomerase Assay

Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine with tautomerase activity. Inhibition of this enzymatic activity is a target for anti-inflammatory drug development.

Principle: The assay measures the ability of a compound to inhibit the MIF-catalyzed tautomerization of a substrate, such as L-dopachrome methyl ester. The decrease in absorbance of the substrate over time is monitored spectrophotometrically.

Procedure:

-

Reagent Preparation: Prepare a solution of recombinant human MIF and the test compound in a suitable buffer. Prepare the L-dopachrome methyl ester substrate.

-

Incubation: Incubate the MIF enzyme with various concentrations of the test compound for a specified period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the L-dopachrome methyl ester substrate to the enzyme-inhibitor mixture.

-

Absorbance Measurement: Monitor the decrease in absorbance at 475 nm over a short period (e.g., 75 seconds) using a spectrophotometer.

-

Data Analysis: Calculate the rate of the reaction and determine the IC50 value for the inhibition of MIF tautomerase activity.[11]

Signaling Pathway: Inhibition of Macrophage Activation

Tetralone derivatives can exert their anti-inflammatory effects by attenuating macrophage activation.[10] This involves the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway, leading to a reduction in the production of inflammatory mediators like TNF-α, IL-6, and reactive oxygen species (ROS).

Conclusion

4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one and its derivatives represent a versatile class of compounds with significant therapeutic potential across oncology, infectious diseases, and inflammatory conditions. The structure-activity relationship studies reveal that modifications to the core tetralone structure can lead to potent and selective agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working to further explore and harness the pharmacological properties of these promising molecules. Continued investigation into their mechanisms of action and optimization of their chemical structures will be crucial for translating their preclinical efficacy into novel therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Hydroxy-α-tetralone and its derivative as drug resistance reversal agents in multi drug resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, also known as 4-hydroxy-α-tetralone, is a molecule belonging to the tetralone class of compounds. Tetralones are bicyclic aromatic ketones that serve as important structural scaffolds in a variety of pharmacologically active compounds, including antibacterial, antitumor, and CNS-active agents[1][2][3][4]. This guide provides a detailed overview of the known and potential mechanisms of action of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one in biological systems, with a focus on its role as a bacterial resistance modifying agent and its potential as an anti-inflammatory compound.

Core Mechanism of Action: Reversal of Multidrug Resistance in Bacteria

The most well-characterized biological activity of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one is its ability to reverse multidrug resistance (MDR) in bacteria, specifically in Escherichia coli[1][5]. It does not exhibit significant intrinsic antibacterial activity but acts as a potent efflux pump inhibitor (EPI)[5].

Molecular Target: ATP-Binding Cassette (ABC) Transporters

The primary molecular target of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one in MDR E. coli is the ATP-dependent efflux pumps, a major mechanism by which bacteria expel antibiotics[1][5]. Specifically, it has been shown to target the YojI protein, a multidrug ABC transporter[5].

Dual Mode of Action

The compound exhibits a dual mechanism to inhibit the function of the YojI efflux pump:

-

Downregulation of Gene Expression: It significantly reduces the expression of the yojI gene, which encodes the YojI ABC transporter protein. This leads to a decrease in the number of efflux pumps on the bacterial cell membrane[5].

-

Direct Inhibition of Efflux Pump Activity: In silico docking studies have shown a significant binding affinity of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one to the YojI protein, suggesting direct inhibition of the pump's activity[5]. This dual action makes it an effective agent in restoring the efficacy of antibiotics like tetracycline against resistant bacterial strains.

Signaling Pathway Diagram

References

- 1. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxy-α-tetralone and its derivative as drug resistance reversal agents in multi drug resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Screening of 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetralone scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This technical guide focuses on the preliminary screening of a specific derivative, 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one (also known as 4-hydroxy-α-tetralone), for its potential applications in drug discovery and development. While research on this specific isomer is emerging, this document consolidates the available data and provides context from closely related analogues to guide further investigation.

Synthesis and Chemical Properties

The synthesis of 4-hydroxy-α-tetralone derivatives is a key area of investigation for medicinal chemists. While specific, detailed protocols for the parent compound are not extensively published, methods for creating derivatives provide insight into potential synthetic routes.

General Synthetic Approaches

The synthesis of tetralone derivatives can be achieved through various established organic chemistry reactions. Common strategies include intramolecular Friedel-Crafts acylation of γ-phenylbutyric acids, Diels-Alder reactions, and the oxidation of corresponding tetralin precursors. For the introduction of a hydroxyl group at the C-4 position, stereoselective reduction of a corresponding dione or specific oxidation reactions can be employed.

Synthesis of Acyl/Aryl Derivatives

One documented approach involves the synthesis of acyl and aryl derivatives of 4-hydroxy-α-tetralone, which has been explored for its potential to reverse drug resistance in multidrug-resistant Escherichia coli.

Experimental Protocol: Synthesis of 4-Acetoxy-α-tetralone (A Derivative)

-

Starting Material: 4-hydroxy-α-tetralone.

-

Reagents: Acetic anhydride, pyridine.

-

Procedure:

-

Dissolve 4-hydroxy-α-tetralone in pyridine.

-

Add acetic anhydride dropwise to the solution at 0°C.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 12 hours).

-

Pour the reaction mixture into ice-cold water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Biological Activities and Preliminary Screening

The α-tetralone scaffold is associated with a diverse range of biological activities. Preliminary screening of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one and its derivatives has focused primarily on its potential as an antimicrobial agent, with broader implications for other therapeutic areas based on the activities of related compounds.

Antimicrobial Activity

The most direct evidence for the medicinal potential of 4-hydroxy-α-tetralone comes from its activity against multidrug-resistant bacteria.

Key Findings:

-

Drug Resistance Reversal: The natural product 4-hydroxy-α-tetralone and its derivatives have been shown to reverse the resistance of multi-drug resistant Escherichia coli.[1][2] This effect is attributed to the inhibition of an ATP-dependent efflux pump.[1][2]

-

Direct Antibacterial Activity: While the parent 4-hydroxy-α-tetralone did not show significant direct antibacterial activity in one study, its combination with tetracycline reduced the minimum inhibitory concentration (MIC) of the antibiotic.[2]

-

Activity of Related Compounds: A series of novel aminoguanidine-tetralone derivatives, synthesized from 6-hydroxy-1-tetralone, exhibited significant antibacterial activity against a panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[1]

Quantitative Data on Related Tetralone Derivatives:

| Compound/Derivative | Target Organism | MIC (μg/mL) | Reference |

| Aminoguanidine-tetralone derivative 2D | S. aureus ATCC 29213 | 0.5 | [1] |

| Aminoguanidine-tetralone derivative 2D | MRSA-2 | 1 | [1] |

| Various aminoguanidine-tetralone derivatives | ESKAPE pathogens | 0.5 - 32 | [1] |

Anticancer Potential

While direct studies on the anticancer activity of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one are limited, the broader class of tetralone derivatives has shown promise in this area. Chalcones derived from 1-tetralone have been screened for anticancer properties. Further investigation into the antiproliferative effects of the 4-hydroxy derivative is warranted.

Neuroprotective Potential

Some tetralin derivatives, such as 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), have demonstrated neuroprotective effects in models of traumatic brain injury. Although structurally distinct, this suggests that the tetralone core could be a starting point for the development of novel neuroprotective agents.

Mechanism of Action

The primary mechanism of action elucidated for 4-hydroxy-α-tetralone is the inhibition of bacterial efflux pumps.

Efflux Pump Inhibition

In multidrug-resistant Escherichia coli, 4-hydroxy-α-tetralone and its derivatives have been shown to inhibit an ATP-dependent efflux pump.[2] This inhibition restores the efficacy of antibiotics like tetracycline by preventing their expulsion from the bacterial cell. Real-time PCR studies have shown a significant downregulation of the yojI gene, which encodes a multidrug ATP binding cassette (ABC) transporter protein, in the presence of 4-hydroxy-α-tetralone.[2]

Logical Relationship of Efflux Pump Inhibition:

Mechanism of drug resistance reversal by 4-hydroxy-α-tetralone.

Experimental Workflows

A typical preliminary screening workflow for a novel compound like 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one would involve synthesis, purification, and a battery of in vitro biological assays.

General Experimental Workflow:

A generalized workflow for the preliminary screening of novel compounds.

Conclusion and Future Directions

4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one represents a promising starting point for the development of new therapeutic agents, particularly in the area of antimicrobial drug resistance. The preliminary data suggests that its primary strength may lie in its ability to potentiate the effects of existing antibiotics by inhibiting bacterial efflux pumps.

Future research should focus on:

-

Optimization of Synthesis: Development of a high-yield, stereoselective synthesis for the parent compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the key structural features required for optimal activity.

-

Expanded Biological Screening: Comprehensive evaluation of its anticancer, anti-inflammatory, and neuroprotective properties.

-

Mechanism of Action Studies: Further elucidation of the specific molecular targets and signaling pathways affected by this compound.

-

In Vivo Efficacy: Progression of lead compounds into animal models to assess their in vivo efficacy and pharmacokinetic properties.

The exploration of the 4-hydroxy-α-tetralone scaffold holds significant potential for the discovery of novel therapeutics to address unmet medical needs.

References

A Theoretical and Computational Exploration of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The α-tetralone framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The introduction of a hydroxyl group at the C4 position, as in 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, significantly influences the molecule's polarity, hydrogen bonding capabilities, and conformational preferences. These modifications can profoundly impact its interaction with biological targets.

Computational chemistry offers a powerful lens through which to explore the molecular properties of such compounds, providing insights that can guide synthetic efforts and biological evaluation. This guide will outline the key theoretical methods, including Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, that are instrumental in characterizing 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

Molecular Properties and Experimental Data

A foundational aspect of any computational study is the validation against experimental data. For (S)-(+)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, spectroscopic data provides the primary source of experimental validation.

Spectroscopic Data

The following table summarizes the available Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data for (S)-(+)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one. This data is critical for confirming the molecular structure and can be used to benchmark the accuracy of computational predictions of NMR chemical shifts.

| Data Type | Solvent | Frequency | Chemical Shift (δ) / m/z |

| 1H NMR | CDCl3 | 300 MHz | 7.73–7.64 (m, 3H), 7.49–7.44 (m, 1H), 5.42 (dd, J = 6.8, 2.9 Hz, 1H), 3.10 (dd + br s (OH), J = 18.9 Hz, 6.0 Hz, 2H), 2.61 (dd, J = 18.9 Hz, 3.0 Hz, 1H) |

| 13C NMR | CDCl3 | 75 MHz | 203.5, 155.3, 136.5, 135.4, 129.6, 126.0, 123.3, 68.6, 47.3 |

| HRMS (EI) | - | - | Calculated for C9H8O2 [M]+: 148.0524; Found: 148.0518 |

Theoretical and Computational Methodologies

The following sections detail the computational methods that can be employed to investigate the structural, electronic, and interactive properties of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one. The protocols are based on established practices for similar molecular systems.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular geometries, vibrational frequencies, and electronic properties.

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p) or a similar triple-zeta basis set with diffuse and polarization functions.

-

Input: A 3D structure of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, which can be generated using molecular modeling software like Avogadro or ChemDraw.

-

Calculation Type:

-

Optimization (Opt): To find the lowest energy conformation of the molecule.

-

Frequency (Freq): To calculate the vibrational frequencies and confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

-

Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent (e.g., water or chloroform).

-

Output Analysis: The output file will contain the optimized Cartesian coordinates, vibrational frequencies (for comparison with experimental IR and Raman spectra), and various electronic properties such as HOMO-LUMO energies, dipole moment, and Mulliken charges.

Caption: Workflow for DFT calculations on 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

-

Software: AutoDock Vina, Glide, or similar docking software.

-

Ligand Preparation:

-

The 3D structure of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one is prepared, typically starting from a DFT-optimized geometry.

-

Hydrogens are added, and charges are assigned using a force field (e.g., Gasteiger charges).

-

-

Receptor Preparation:

-

A protein target of interest is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-ligands are typically removed.

-

Polar hydrogens are added, and charges are assigned.

-

-

Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

-

Docking Simulation: The docking software samples different conformations and orientations of the ligand within the defined grid box and scores them based on a scoring function that estimates the binding affinity.

-

Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the predicted binding energy.

Caption: General workflow for molecular docking studies.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the physical movements of atoms and molecules over time. They provide detailed information on the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological membrane.

-

Software: GROMACS, AMBER, or NAMD.

-

System Setup:

-

The ligand (4-hydroxy-3,4-dihydronaphthalen-1(2H)-one) is placed in a simulation box.

-

The box is filled with a solvent, typically water, represented by a specific water model (e.g., TIP3P).

-

Ions are added to neutralize the system and to mimic physiological salt concentrations.

-

-

Force Field: A force field (e.g., GROMOS, AMBER, CHARMM) is chosen to describe the potential energy of the system.

-

Energy Minimization: The energy of the initial system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure and temperature (NPT ensemble) to ensure it reaches a stable state.

-

Production Run: A long simulation is run (typically nanoseconds to microseconds) to collect data on the trajectory of the atoms.

-

Analysis: The trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions, and hydrogen bond dynamics.

Caption: A typical workflow for molecular dynamics simulations.

Potential Applications and Future Directions

The theoretical and computational studies of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one can inform several areas of drug discovery and development:

-

Lead Optimization: By understanding the structure-activity relationship (SAR) through computational modeling, analogs with improved potency and selectivity can be designed.

-

Target Identification: Docking studies against a panel of biological targets can help identify potential protein partners and elucidate the mechanism of action.

-

Pharmacophore Modeling: The key chemical features responsible for biological activity can be identified, which can then be used to screen large compound libraries for new hits.

-

ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the molecule, helping to prioritize candidates for further development.

Future research should focus on obtaining a high-resolution crystal structure of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one to provide a definitive experimental benchmark for computational models. Furthermore, dedicated computational studies that integrate DFT, docking, and MD simulations will be invaluable for a comprehensive understanding of this promising molecule. The synthesis and biological evaluation of a focused library of derivatives, guided by computational predictions, will be a crucial next step in unlocking the therapeutic potential of this chemical scaffold.

Methodological & Application

Synthesis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a valuable intermediate in the synthesis of various natural products and pharmacologically active compounds. Three distinct methodologies are presented, offering options that range from highly enantioselective synthesis to more classical reduction techniques and green biocatalytic approaches.

Introduction

4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, also known as 4-hydroxy-α-tetralone, is a key structural motif found in a number of biologically active molecules. Its synthesis is a critical step in the development of novel therapeutics. The methods outlined below provide routes to this compound with varying degrees of stereocontrol and operational complexity, catering to different research and development needs.

Synthetic Methodologies Overview

Three primary methods for the synthesis of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one are detailed:

-

Enantioselective Monoreduction of Tetralin-1,4-dione: This method employs a Corey-Bakshi-Shibata (CBS) catalyst for the asymmetric reduction of a diketone precursor, yielding the target compound with high enantiopurity.[1][2]

-

Diastereoselective Reduction of 1,4-Naphthoquinone with Sodium Borohydride: A classical approach utilizing a common and inexpensive reducing agent. This method typically results in a racemic or diastereomeric mixture of the product.[3][4][5]

-

Biocatalytic Reduction of 1,4-Dihydronaphthalene-1,4-dione: A green chemistry approach that utilizes a ketoreductase enzyme to achieve high enantioselectivity under mild reaction conditions.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with each synthetic method, allowing for easy comparison of their efficacy.

| Method | Starting Material | Key Reagents/Catalyst | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

| Enantioselective Monoreduction | Tetralin-1,4-dione | (R)-CBS catalyst, Catecholborane | THF | 81% | 95% | [1][2] |

| Reduction with Sodium Borohydride | 1,4-Naphthoquinone | Sodium Borohydride (NaBH₄) | Methanol/DCM | ~70-80% (Estimated) | Racemic | [3][4][5] |

| Biocatalytic Reduction | 1,4-Dihydronaphthalene-1,4-dione | Ketoreductase (e.g., KRED) | Buffer/Co-solvent | >90% (Typical) | >99% (Typical) |

Method 1: Enantioselective Monoreduction of Tetralin-1,4-dione

This protocol is based on the work of Kündig and coworkers and provides a reliable method for the synthesis of enantiomerically enriched (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one.[1][2]

Signaling Pathway (Reaction Mechanism)

References

- 1. Diastereoselective and enantioselective reduction of tetralin-1,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

The Versatility of 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one: A Key Synthon in the Synthesis of Bioactive Molecules

For Immediate Release

[City, State] – [Date] – 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one, a tetralone derivative, is emerging as a critical building block in organic synthesis, enabling the efficient construction of complex molecular architectures found in various natural products and pharmacologically active compounds. Its inherent functionality and stereochemical potential make it a versatile synthon for researchers in drug discovery and development. This application note provides a detailed overview of its utility, focusing on key applications, experimental protocols, and the biological pathways of the resulting molecules.

Core Applications: From Natural Products to Drug Resistance Reversal

The strategic importance of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one as a synthon is exemplified in the total synthesis of the antitermitic natural product, catalponol. Furthermore, this tetralone scaffold is instrumental in developing agents that can reverse multidrug resistance in bacteria, a growing global health concern.

Total Synthesis of Catalponol

The enantioselective synthesis of (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one is a pivotal step in the total synthesis of catalponol. The asymmetric reduction of the prochiral precursor, tetralin-1,4-dione, provides access to the chiral alcohol with high enantiopurity. This key intermediate is then elaborated through a prenylation reaction to install the side chain, leading to the final natural product.

Reversal of Antibiotic Resistance

4-Hydroxy-α-tetralone and its derivatives have been identified as potent inhibitors of ATP-dependent efflux pumps in multidrug-resistant (MDR) Escherichia coli.[1][2] These compounds act by down-regulating the expression of genes encoding these pumps, thereby restoring the efficacy of conventional antibiotics like tetracycline.[1]

Data Presentation: A Comparative Analysis of Synthetic Methodologies

The enantioselective reduction of tetralin-1,4-dione to 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one can be achieved through various methods, each offering different levels of stereocontrol and yield. A summary of these methods is presented below for easy comparison.

| Reducing Agent | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) | Yield (%) | Reference |

| L-Selectride | 84:16 | - | 98 | [3] |

| Red-Al | 13:87 | - | 95 | [3] |

| NaBH₄ | 50:50 | - | 76 | [3] |

| LiAlH₄ | 50:50 | - | 92 | [3] |

| BH₃ | 50:50 | - | 98 | [3] |

| CBS Reduction (for mono-reduction) | - | 95% | 81 | [3] |

Experimental Protocols

Detailed methodologies for the key transformations involving 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one are provided below. These protocols are intended for use by trained researchers in a laboratory setting.

Protocol 1: Enantioselective Mono-reduction of Tetralin-1,4-dione[3]

This procedure describes the highly enantioselective Corey-Bakshi-Shibata (CBS) reduction to obtain (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

Materials:

-

Tetralin-1,4-dione

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.2 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add borane-dimethyl sulfide complex (0.6 equiv.) dropwise.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add a solution of tetralin-1,4-dione (1.0 equiv.) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of methanol at 0 °C.

-

Add saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

Expected Outcome:

Protocol 2: Prenylation of (S)-4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one

This protocol is a general representation of the prenylation step in the synthesis of catalponol, based on synthetic strategies outlined in the literature.[4]

Materials:

-

(S)-4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one (silylated)

-

Lithium diisopropylamide (LDA)

-

Prenyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Hexamethylphosphoramide (HMPA) (Caution: Carcinogen)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of silyl-protected (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (1.1 equiv.) dropwise.

-

Stir the mixture at -78 °C for 1 hour to form the enolate.

-

Add HMPA (2.0 equiv.) followed by prenyl bromide (1.2 equiv.).

-

Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the prenylated product.

Visualizing the Molecular Pathways

The biological effects of molecules synthesized from 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one can be understood by examining their interaction with cellular signaling pathways.

Conclusion

4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one is a powerful and versatile synthon in modern organic synthesis. Its application in the construction of complex natural products like catalponol and in the development of novel antibacterial strategies highlights its significance. The detailed protocols and mechanistic insights provided herein are intended to facilitate further research and application of this valuable chemical entity in the fields of medicinal chemistry and drug development.

References

- 1. 4-Hydroxy-α-tetralone and its derivative as drug resistance reversal agents in multi drug resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diastereoselective and enantioselective reduction of tetralin-1,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Derivatization of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one. The derivatization of this molecule is of significant interest in medicinal chemistry and drug development, as modifying its structure can lead to new compounds with altered biological activities, improved pharmacokinetic properties, and novel therapeutic applications. The following protocols for O-alkylation (etherification), esterification, and oxime formation are based on established chemical principles and provide a robust starting point for the synthesis and characterization of novel derivatives.

Data Presentation

The following tables summarize the key quantitative data for the proposed derivatization reactions of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one. These tables are designed for easy comparison of different derivatization strategies and for recording experimental results.

Table 1: Summary of Derivatization Reactions and Expected Yields

| Derivative Type | Reaction | Key Reagents | Solvent | Typical Reaction Time | Expected Yield (%) |

| Ether (O-Methylated) | Williamson Ether Synthesis | Methyl iodide, Sodium hydride | Tetrahydrofuran (THF) | 2-4 hours | 70-90 |

| Ester (Acetylated) | Acylation | Acetic anhydride, Pyridine | Dichloromethane (DCM) | 1-3 hours | 85-95 |

| Oxime | Condensation | Hydroxylamine hydrochloride, Sodium acetate | Ethanol | 1-2 hours | 80-95 |

Table 2: Characterization Data of Synthesized Derivatives

| Compound ID | Structure | Molecular Formula | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| Starting Material | 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one | C₁₀H₁₀O₂ | - | Characteristic peaks for aromatic and aliphatic protons | Characteristic peaks for carbonyl, aromatic, and aliphatic carbons | ~3400 (O-H), ~1680 (C=O) | [M+H]⁺ = 163.07 |

| Derivative 1 (O-Methyl) | 4-methoxy-3,4-dihydronaphthalen-1(2H)-one | C₁₁H₁₂O₂ | To be determined | Appearance of a singlet around 3.3-3.5 ppm (-OCH₃) | Appearance of a peak around 55-60 ppm (-OCH₃) | ~1680 (C=O) | [M+H]⁺ = 177.09 |

| Derivative 2 (O-Acetyl) | 1-oxo-1,2,3,4-tetrahydronaphthalen-4-yl acetate | C₁₂H₁₂O₃ | To be determined | Appearance of a singlet around 2.0-2.2 ppm (-COCH₃) | Appearance of peaks around 170 ppm (ester C=O) and 21 ppm (-CH₃) | ~1735 (ester C=O), ~1680 (ketone C=O) | [M+H]⁺ = 205.08 |

| Derivative 3 (Oxime) | 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one oxime | C₁₀H₁₁NO₂ | To be determined | Disappearance of ketone carbonyl peak in ¹³C NMR, appearance of C=N-OH proton | Shift of C1 carbon peak, appearance of C=N peak | ~3200-3600 (O-H), ~1650 (C=N) | [M+H]⁺ = 178.08 |

Experimental Protocols

Protocol 1: O-Alkylation (Etherification) of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

This protocol describes the synthesis of 4-methoxy-3,4-dihydronaphthalen-1(2H)-one via the Williamson ether synthesis.

Materials:

-

4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one (1.0 eq).

-

Dissolve the starting material in anhydrous THF (approximately 10 mL per gram of starting material).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH is highly reactive and flammable. Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Slowly add methyl iodide (1.5 eq) dropwise to the reaction mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-methoxy-3,4-dihydronaphthalen-1(2H)-one.

Protocol 2: Esterification of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

This protocol details the acetylation of the hydroxyl group to form 1-oxo-1,2,3,4-tetrahydronaphthalen-4-yl acetate.

Materials:

-

4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

-

Acetic anhydride ((CH₃CO)₂O)

-

Pyridine or triethylamine (TEA)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one (1.0 eq) in dichloromethane (DCM).

-

Add pyridine (2.0 eq) or triethylamine (2.0 eq) as a base and catalyst.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel column chromatography if necessary.

Protocol 3: Oxime Formation from 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

This protocol describes the conversion of the ketone functionality to an oxime.

Materials:

-

4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or pyridine

-

Ethanol

-

Water

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) or pyridine (2.0 eq) to the solution.

-

Heat the mixture to reflux and maintain for 1-2 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add water to the reaction mixture until a precipitate forms.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water.

-

Dry the product under vacuum to yield the 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one oxime. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways for the described derivatization protocols.

Caption: O-Alkylation (Etherification) Pathway.

Caption: Esterification (Acetylation) Pathway.

Caption: Oxime Formation Pathway.

The Versatility of 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one in the Synthesis of Bioactive Molecules: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The privileged scaffold of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, also known as 4-hydroxy-α-tetralone, has emerged as a versatile starting material for the synthesis of a diverse array of bioactive molecules. Its inherent structural features, including a modifiable hydroxyl group and a reactive ketone, provide a fertile ground for the development of novel therapeutic agents with a wide spectrum of pharmacological activities. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways modulated by these synthesized molecules, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Application Notes

The strategic modification of the 4-hydroxy-α-tetralone core has led to the discovery of potent anticancer, anti-inflammatory, and antimicrobial agents. The following sections highlight key applications and the rationale behind the synthetic strategies.

Anticancer Applications

Derivatives of 4-hydroxy-α-tetralone have demonstrated significant potential in oncology by targeting fundamental cellular processes involved in cancer progression. Synthetic modifications often focus on the introduction of heterocyclic moieties, which can enhance the molecule's interaction with biological targets.

One notable application involves the synthesis of aminoguanidine-tetralone derivatives. These compounds have shown promising activity against various cancer cell lines. The introduction of the aminoguanidine moiety can facilitate interactions with key enzymes and receptors involved in cell proliferation and survival.

Furthermore, the tetralone scaffold has been utilized to create chalcone derivatives, which are known to possess a broad range of biological activities, including anticancer effects. The α,β-unsaturated ketone system in chalcones can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles in target proteins.

Anti-inflammatory Applications

Chronic inflammation is a key driver of numerous diseases. Derivatives of 4-hydroxy-α-tetralone have been shown to modulate critical inflammatory signaling pathways, offering potential therapeutic avenues for inflammatory disorders.

A significant area of research is the development of 3,4-dihydronaphthalen-1(2H)-one derivatives as inhibitors of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response and its dysregulation is implicated in a variety of inflammatory diseases.[1] Synthesized derivatives have been shown to block the assembly and activation of the NLRP3 inflammasome by down-regulating the expression of key components like NLPR3 and ASC.[1]

Moreover, these derivatives can inhibit the NF-κB signaling pathway, a central regulator of inflammation.[1] By preventing the phosphorylation of IκBα and the subsequent nuclear translocation of p65, these compounds can effectively suppress the expression of pro-inflammatory genes.[1]

Antimicrobial Applications

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. The 4-hydroxy-α-tetralone scaffold has proven to be a valuable template for the synthesis of new antibacterial and antifungal compounds.